molecular formula C22H22FN7O2 B2862192 (5,7-Dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)(3-((3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)methanone CAS No. 1705135-42-7

(5,7-Dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)(3-((3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)methanone

Cat. No. B2862192
CAS RN: 1705135-42-7
M. Wt: 435.463
InChI Key: ZIMCOGJQRPQRBI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “(5,7-Dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)(3-((3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)methanone” is a complex organic molecule. It contains several functional groups and rings, including a triazolopyrimidine ring and an oxadiazole ring .


Molecular Structure Analysis

The molecular structure of this compound is complex due to the presence of multiple heterocyclic rings. The triazolopyrimidine ring system is a common feature in many biologically active compounds . The presence of fluorophenyl and oxadiazole groups further adds to the complexity of the molecule .

Scientific Research Applications

Synthesis and Structural Analysis

Researchers have developed methodologies for synthesizing a wide range of compounds within this chemical family, emphasizing the creation of novel structures with potential biological activities. For instance, the development of a single pot dipolar cycloaddition reaction/Cope elimination sequence facilitated the synthesis of novel P2X7 antagonists, highlighting the significance of such chemical frameworks in drug development (Chrovian et al., 2018). Similarly, structural features of related compounds have been extensively studied using techniques like X-ray diffraction and FT-IR spectroscopy, providing insights into their molecular conformations and potential interactions with biological targets (Gumus et al., 2018).

Antimicrobial and Anticancer Activities

The antimicrobial and anticancer properties of these compounds have been a significant focus of research. For example, certain newly synthesized derivatives exhibited moderate effects against bacterial and fungal species, suggesting their potential as antimicrobial agents (Abdel‐Aziz et al., 2008). Moreover, specific compounds within this class demonstrated promising in vitro anticoronavirus and antitumoral activity, with studies indicating that structural modifications could fine-tune their biological properties toward either antiviral or antitumoral activities (Jilloju et al., 2021).

Potential Therapeutic Applications

Beyond their antimicrobial and anticancer potentials, these compounds have been explored for various therapeutic applications, including as P2X7 antagonists for the treatment of mood disorders. This exploration is exemplified by the selection of specific derivatives for clinical trials, underscoring the therapeutic relevance of the structural motifs present in these compounds (Chrovian et al., 2018).

properties

IUPAC Name

(5,7-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)-[3-[[3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl]methyl]piperidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22FN7O2/c1-13-10-14(2)30-22(24-13)26-20(27-30)21(31)29-9-5-6-15(12-29)11-18-25-19(28-32-18)16-7-3-4-8-17(16)23/h3-4,7-8,10,15H,5-6,9,11-12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZIMCOGJQRPQRBI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC2=NC(=NN12)C(=O)N3CCCC(C3)CC4=NC(=NO4)C5=CC=CC=C5F)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22FN7O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

435.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.